
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is a macrocyclic compound with the molecular formula C26H54N2O3. This compound belongs to the class of diazacyclopentadecanes, which are known for their ability to form stable complexes with various metal ions. The presence of three oxygen atoms and two nitrogen atoms in the ring structure allows for versatile coordination chemistry, making it a valuable compound in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,10-trioxa-7,13-diazacyclopentadecane with octyl halides in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted diazacyclopentadecane derivatives.
科学的研究の応用
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of 7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of metal-based drugs.
類似化合物との比較
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but without the octyl groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom in the ring structure.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups instead of octyl groups.
Uniqueness
7,13-Dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to the presence of octyl groups, which enhance its lipophilicity and ability to interact with hydrophobic environments. This property makes it particularly useful in applications where hydrophobic interactions are crucial, such as in drug delivery and sensor development.
特性
CAS番号 |
803683-02-5 |
|---|---|
分子式 |
C26H54N2O3 |
分子量 |
442.7 g/mol |
IUPAC名 |
7,13-dioctyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C26H54N2O3/c1-3-5-7-9-11-13-15-27-17-21-29-22-18-28(16-14-12-10-8-6-4-2)20-24-31-26-25-30-23-19-27/h3-26H2,1-2H3 |
InChIキー |
ZNYDOJREJJWXGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1CCOCCN(CCOCCOCC1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


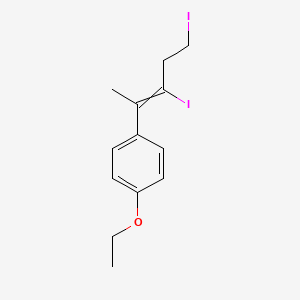
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
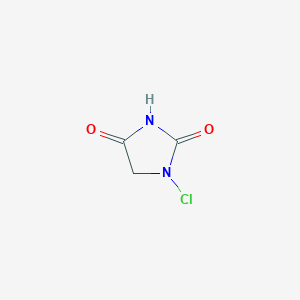
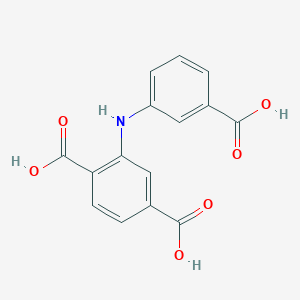
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
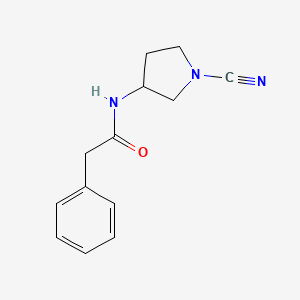
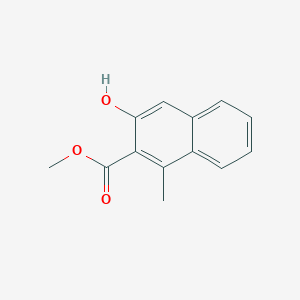
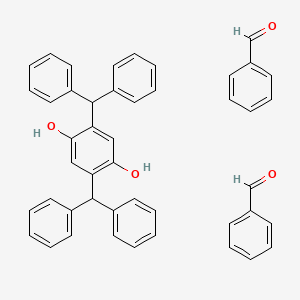

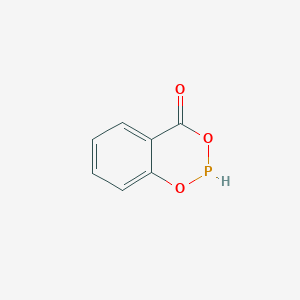
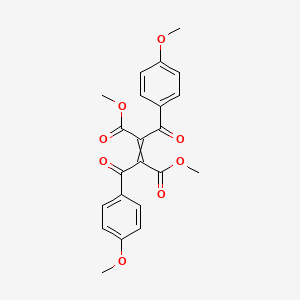
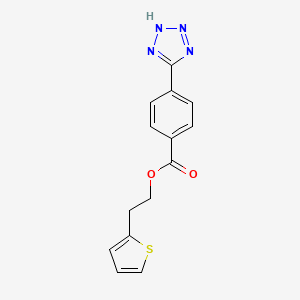
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
